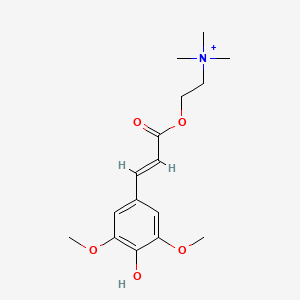

Sinapine

説明

Sinapine is an alkaloidal amine found in some seeds, particularly oil seeds of plants in the family Brassicaceae . It is the choline ester of sinapic acid . Sinapine was discovered by Etienne Ossian Henry in 1825 .

Synthesis Analysis

Sinapine can be synthesized through a proline-mediated Knoevenagel-Doebner condensation in ethanol . This synthetic process involving bio-based syringaldehyde, Meldrum’s acid and choline chloride, offers a sustainable alternative to the existing low yield pathways .

Molecular Structure Analysis

Sinapine has a molecular formula of C16H24NO5 . Its average mass is 310.365 Da and its monoisotopic mass is 310.164886 Da .

Chemical Reactions Analysis

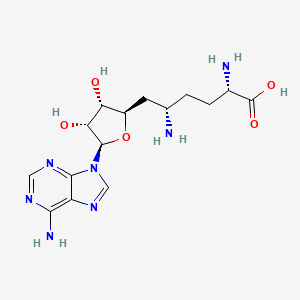

Sinapine can undergo various chemical reactions. For instance, it can be transformed by 3-dehydroquinate synthase into 3-dehydroquinate (DHQ) that is subsequently dehydrogenated and reduced by the shikimate:nicotinamide adenine dinucleotide phosphate (NADP) oxidoreductase, respectively, to afford shikimate .

科学的研究の応用

Alleviation of Macrophage Foaming

Scientific Field

Cardiovascular Health Summary of Application: Sinapine, a main rapeseed polyphenol, has been found to alleviate macrophage foaming, a process related to atherosclerosis . This application of sinapine is particularly relevant to cardiovascular health, as it may help prevent the development of heart disease. Methods of Application: A new approach was developed to retrieve sinapine from rapeseed meals using hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation . Proteomics was performed to investigate the effects of sinapine on foam cells . Results or Outcomes: The study found that sinapine can alleviate foam cell formation. Moreover, sinapine suppressed CD36 expression, enhanced the CDC42 expression, and activated the JAK2 and the STAT3 in the foam cells . These findings suggest that the action of sinapine on foam cells inhibits cholesterol uptake, activates cholesterol efflux, and converts macrophages from pro-inflammatory M1 to anti-inflammatory M2 .

Extraction from Mustard Seed Meal

Scientific Field

Food Science Summary of Application: Sinapine is a phenolic compound found in mustard seed meal. It has numerous beneficial properties such as antitumor, neuroprotective, antioxidant, and hepatoprotective effects, making its extraction relevant . Methods of Application: The extraction of sinapine was investigated using three methods: (i) from a mustard seed meal defatted by a supercritical CO2 (SC-CO2) pretreatment, (ii) by the implementation of high-voltage electrical discharges (HVEDs), (iii) and by the use of ultrasound . Results or Outcomes: The use of SC-CO2 pretreatment resulted in a dual effect on the valorization of mustard seed meal, acting as a green solvent for oil recovery and increasing the yield of extracted sinapine by 24.4% compared to the control . The combination of ultrasound and SC-CO2 pretreatment further increased the yield of sinapine by 32% .

Antioxidant and Anti-Inflammatory Effects

Scientific Field

Pharmacology Summary of Application: Sinapine, a main rapeseed polyphenol, possesses antioxidative and anti-inflammatory properties . These properties make sinapine a potential candidate for the treatment of diseases where oxidative stress and inflammation play a crucial role. Methods of Application: The antioxidative and anti-inflammatory effects of sinapine were investigated using proteomics . A new approach was developed to retrieve sinapine from rapeseed meals using hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation . Results or Outcomes: The study found that sinapine can suppress CD36 expression, enhance the CDC42 expression, and activate the JAK2 and the STAT3 in the foam cells . These findings suggest that sinapine can inhibit cholesterol uptake, activate cholesterol efflux, and convert macrophages from pro-inflammatory M1 to anti-inflammatory M2 .

Antitumor and Neuroprotective Effects

Scientific Field

Neurology and Oncology Summary of Application: Sinapine, a phenolic compound found in mustard seed meal, has antitumor and neuroprotective effects . These properties make sinapine a potential candidate for the treatment of cancer and neurological disorders. Methods of Application: The extraction of sinapine was investigated using three methods: (i) from a mustard seed meal defatted by a supercritical CO2 (SC-CO2) pretreatment, (ii) by the implementation of high-voltage electrical discharges (HVEDs), (iii) and by the use of ultrasound . Results or Outcomes: The use of SC-CO2 pretreatment resulted in a dual effect on the valorization of mustard seed meal, acting as a green solvent for oil recovery and increasing the yield of extracted sinapine by 24.4% compared to the control . The combination of ultrasound and SC-CO2 pretreatment further increased the yield of sinapine by 32% .

Anti-Inflammatory Properties

Scientific Field

Pharmacology Summary of Application: Sinapine, a main rapeseed polyphenol, possesses anti-inflammatory properties . These properties make sinapine a potential candidate for the treatment of diseases where inflammation plays a crucial role. Methods of Application: The anti-inflammatory effects of sinapine were investigated using proteomics . A new approach was developed to retrieve sinapine from rapeseed meals using hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation . Results or Outcomes: The study found that sinapine can suppress CD36 expression, enhance the CDC42 expression, and activate the JAK2 and the STAT3 in the foam cells . These findings suggest that sinapine can inhibit cholesterol uptake, activate cholesterol efflux, and convert macrophages from pro-inflammatory M1 to anti-inflammatory M2 .

Anti-Angiogenic Properties

Scientific Field

Oncology Summary of Application: Sinapine, a main rapeseed polyphenol, possesses anti-angiogenic properties . These properties make sinapine a potential candidate for the treatment of diseases where angiogenesis plays a crucial role, such as cancer. Methods of Application: The anti-angiogenic effects of sinapine were investigated using proteomics . A new approach was developed to retrieve sinapine from rapeseed meals using hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation . Results or Outcomes: The study found that sinapine can suppress CD36 expression, enhance the CDC42 expression, and activate the JAK2 and the STAT3 in the foam cells . These findings suggest that sinapine can inhibit cholesterol uptake, activate cholesterol efflux, and convert macrophages from pro-inflammatory M1 to anti-inflammatory M2 .

Safety And Hazards

Sinapine is considered toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

将来の方向性

Sinapine has numerous beneficial properties such as antitumor, neuroprotective, antioxidant, and hepatoprotective effects, making its extraction relevant . A new approach was developed to retrieve sinapine from rapeseed meals by using hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation . The sinapine yield of the new approach was significantly higher than in traditional methods . This may provide new perspectives for reprocessing rapeseed oil by-products .

特性

IUPAC Name |

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5/h6-7,10-11H,8-9H2,1-5H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJXHFRXWWGYQH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171957 | |

| Record name | Sinapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sinapine | |

CAS RN |

18696-26-9, 84123-22-8 | |

| Record name | Sinapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18696-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018696269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084123228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SINAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09211A0HHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sinapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

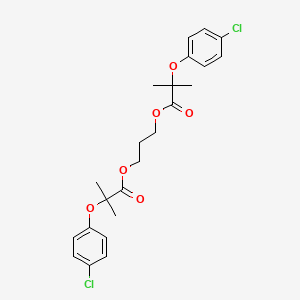

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4R,7S,13S,16R)-16-acetamido-4-carbamoyl-13-[3-(diaminomethylideneamino)propyl]-3,3,14-trimethyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadec-7-yl]acetic acid](/img/structure/B1681685.png)

![[2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B1681687.png)

![Methyl N-{(4s,5s)-5-[(L-Alanyl-L-Alanyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Valyl-L-Valinate](/img/structure/B1681688.png)

![2-{4-[5-(4-Chlorophenyl)-4-Pyrimidin-4-Yl-1h-Pyrazol-3-Yl]piperidin-1-Yl}-2-Oxoethanol](/img/structure/B1681693.png)